
Adenosine-15N N1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-15N N1-Oxide is a stable isotope-labeled compound, where the nitrogen atom at the N1 position of the adenine base is replaced with the nitrogen-15 isotope. This compound is an oxidized product of adenosine, a naturally occurring nucleoside found in all living cells. This compound is known for its potent anti-inflammatory and immunoregulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine-15N N1-Oxide can be synthesized through the oxidation of adenosine using specific oxidizing agents. The reaction typically involves the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation at the N1 position of the adenine base .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-15N N1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: The compound can be reduced back to adenosine under reductive conditions.
Substitution: Substitution reactions can occur at the N1 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Adenosine-15N N1-Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Studied for its anti-inflammatory and immunoregulatory properties.
Medicine: Potential therapeutic agent for inflammatory disorders and other medical conditions.
Industry: Used in the production of stable isotope-labeled compounds for research and development
Wirkmechanismus
Adenosine-15N N1-Oxide exerts its effects through several molecular targets and pathways. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages, reducing inflammation. The compound also upregulates the anti-inflammatory transcription factor c-Fos, contributing to its potent anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Adenosine-15N N1-Oxide is structurally similar to other adenosine derivatives, such as:
Adenosine: The parent compound with a shorter half-life and less potent anti-inflammatory effects.
2-Chloro-N6-cyclopentyladenosine (CCPA): A synthetic A1 adenosine receptor-selective agonist.
2-[p-(2-carboxyethyl)phenethylamino]-5’-N-ethylcarboxamideadenosine hydrochloride (CGS21680): A synthetic A2A adenosine receptor-selective agonist.
N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA): A synthetic A3 adenosine receptor-selective agonist
This compound is unique due to its stable isotope labeling and its potent anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylidene-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI-Schlüssel |
QHFLZHVITNUFMV-ZGUONDJVSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=[15NH])O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
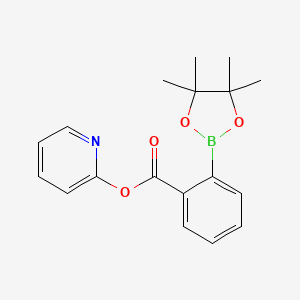
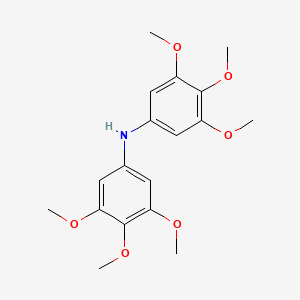
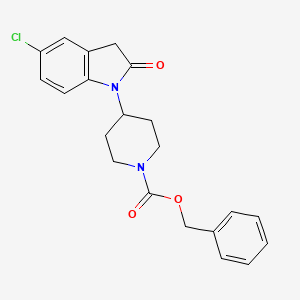
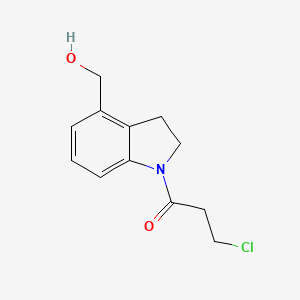
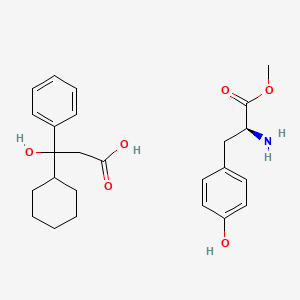
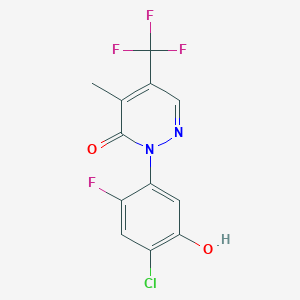

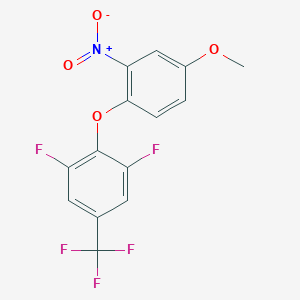

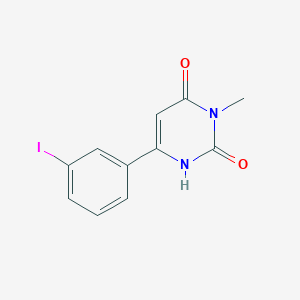
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
